

Technical Support Center: Minimizing Mold Shrinkage in Tecoflex® Injection Molded Parts

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Compound of Interest

Compound Name: Tecoflex

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This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing mold shrinkage in injection molded parts made from **Tecoflex®** thermoplastic polyurethanes (TPUs).

Troubleshooting Guide

This guide addresses common issues encountered during the injection molding of **Tecoflex®** parts that can lead to excessive or inconsistent shrinkage.

Question: Why is my **Tecoflex®** part shrinking more than expected?

Answer: Excessive shrinkage in **Tecoflex®** parts can be attributed to several factors, often related to material handling, processing parameters, and mold design. Here are the primary causes and troubleshooting steps:

- Improper Material Drying: **Tecoflex®** TPUs are hygroscopic, meaning they readily absorb moisture from the atmosphere. Processing undried or improperly dried material can lead to a loss of molecular weight in the machine barrel, resulting in brittleness and altered shrinkage characteristics.
 - Solution: Dry the **Tecoflex®** pellets according to the manufacturer's recommendations. A common guideline is to dry the material for at least two hours at 65.5°C (150°F) or overnight at 54.4°C (130°F) in a dehumidifying dryer.^{[1][2]} The maximum recommended moisture level is 0.05%.^{[1][2][3]}

- High Melt Temperature: A higher melt temperature causes the polymer chains to expand more, leading to greater contraction upon cooling and thus, increased shrinkage.[\[4\]](#)
 - Solution: Lower the melt temperature within the recommended processing window for the specific **Tecoflex**® grade. Be cautious not to lower it too much, as this could lead to other defects like incomplete mold filling.[\[5\]](#)
- Low Injection and Packing Pressure: Insufficient pressure during injection and packing phases prevents enough material from being forced into the mold cavity to compensate for natural shrinkage as the part cools.[\[6\]](#)[\[7\]](#)
 - Solution: Increase the injection and packing (holding) pressure. A longer holding time can also help to reduce shrinkage.[\[6\]](#)[\[8\]](#)
- Inconsistent Wall Thickness: Thicker sections of a part cool more slowly than thinner sections, leading to differential shrinkage and potential warpage.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)
 - Solution: If possible, design the part with a uniform wall thickness. If thick sections are unavoidable, consider coring them out or using ribs to reduce mass while maintaining structural integrity.[\[6\]](#)[\[10\]](#)

Question: My **Tecoflex**® parts are warping. What is the cause and how can I fix it?

Answer: Warpage is a common consequence of non-uniform shrinkage. The primary causes are related to uneven cooling and variations in material properties.

- Uneven Mold Cooling: If one side of the mold is significantly hotter than the other, the part will cool and shrink at different rates, causing it to warp.[\[5\]](#)[\[6\]](#)
 - Solution: Ensure your mold has evenly distributed cooling channels to regulate the thermal gradient.[\[5\]](#)[\[6\]](#) Using a mold temperature controller can help maintain a consistent temperature.[\[5\]](#) A hotter mold, in general, can reduce overall shrinkage as it allows the material to pack better before solidifying.[\[4\]](#)
- Differential Shrinkage Due to Part Geometry: As mentioned previously, variations in wall thickness are a major contributor to warpage.[\[7\]](#)

- Solution: Optimize the part design for uniform wall thickness. Gradual transitions between different thicknesses can also help mitigate this issue.[7]

Frequently Asked Questions (FAQs)

Q1: What is the typical mold shrinkage range for **Tecoflex**® TPUs?

A1: The mold shrinkage for **Tecoflex**® TPUs varies depending on the specific grade (hardness) and the wall thickness of the part. Generally, harder TPUs exhibit lower shrinkage. For many common **Tecoflex**® grades, the mold shrinkage is in the range of 0.004 to 0.012 in/in (or 0.4% to 1.2%).[1][2]

Q2: How does the hardness of the **Tecoflex**® grade affect shrinkage?

A2: Softer grades of TPU tend to have higher shrinkage rates compared to harder grades.[8][9] This is because the polymer chains in softer grades are less crystalline and have more freedom to contract during cooling.

Q3: Can the gate location and size impact shrinkage?

A3: Yes, the gate location and size are critical. A central gate location generally provides more uniform flow and packing, which helps to minimize shrinkage variations.[6] The gate should be large enough to allow for adequate packing pressure to be transmitted into the cavity before it freezes off.

Q4: Is there a recommended processing temperature profile for **Tecoflex**®?

A4: Yes, recommended starting temperature profiles are available in the technical datasheets for various **Tecoflex**® grades. These profiles provide temperature settings for different zones of the injection molding machine. It is important to use these as a starting point and optimize based on the specific part geometry and machine characteristics.

Q5: What is post-molding shrinkage and should I be concerned about it?

A5: Post-molding shrinkage, also known as post-shrinkage, is a small amount of shrinkage that occurs after the part has been ejected from the mold and as it continues to cool and stabilize.[5][8] For high-precision applications, this can be a concern. Annealing the parts (placing them

in an oven at a controlled temperature for a specific time) can help to relieve internal stresses and stabilize the dimensions more quickly.[\[11\]](#)

Data Presentation

Table 1: Mold Shrinkage of Common **Tecoflex®** Grades

Tecoflex® Grade	Shore Hardness	Mold Shrinkage (in/in)
EG-80A	72A	0.008 - 0.012
EG-85A	77A	0.008 - 0.012
EG-93A	87A	0.006 - 0.010
EG-100A	94A	0.006 - 0.010
EG-60D	60D	0.004 - 0.008
EG-65D	65D	0.004 - 0.008
EG-68D	68D	0.004 - 0.008
EG-72D	72D	0.004 - 0.006

Data sourced from Lubrizol **Tecoflex®** TPU datasheets.[\[1\]](#)

Table 2: Recommended Starting Injection Molding Temperatures for **Tecoflex®** Clear Grades (°C / °F)

Zone	EG-85A	EG-93A	EG-100A	EG-60D	EG-65D	EG-68D	EG-72D
Rear	154.4 / 310	162.7 / 325	162.7 / 325	162.7 / 325	182.2 / 360	190.5 / 375	190.5 / 375
Front	162.7 / 325	162.7 / 325	162.7 / 325	176.6 / 350	190.5 / 375	198.8 / 390	204.4 / 400
Nozzle	168.3 / 335	168.3 / 335	168.3 / 335	182.2 / 360	193.3 / 380	204.4 / 400	204.4 / 400
Melt	<193.3 / <380	<193.3 / <380	<196.1 / <385	<210 / <410	<210 / <410	<221.1 / <430	<221.1 / <430
Mold	4.4-26.6 / 40-80	4.4-26.6 / 40-80	10-37.7 / 50-100	10-43.3 / 50-110	10-48.8 / 50-120	10-48.8 / 50-120	10-48.8 / 50-120

Data sourced from Lubrizol **Tecoflex**® TPU datasheets.[1]

Experimental Protocols

Protocol 1: Material Drying Verification

- Objective: To ensure **Tecoflex**® pellets are properly dried before processing.
- Equipment: Dehumidifying dryer, moisture analyzer.
- Procedure:
 1. Set the dehumidifying dryer to the recommended temperature for the specific **Tecoflex**® grade (e.g., 65.5°C / 150°F).
 2. Place a sample of the **Tecoflex**® pellets in the dryer for the recommended duration (e.g., 2-4 hours).
 3. After the drying cycle, take a small sample of the pellets and immediately measure the moisture content using a moisture analyzer.

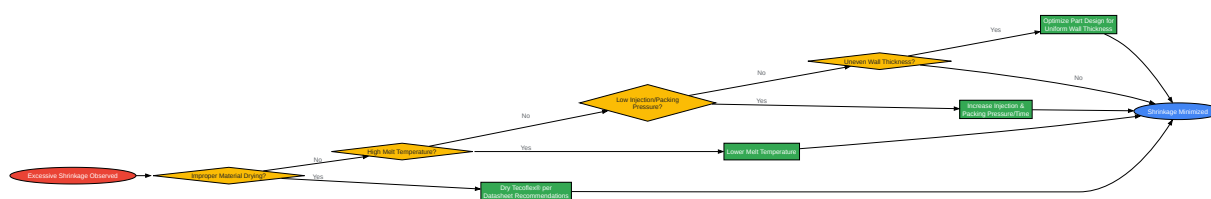
4. The moisture content should be below 0.05%.

5. If the moisture content is still high, increase the drying time and re-measure.

Protocol 2: Determining Optimal Packing Pressure and Time

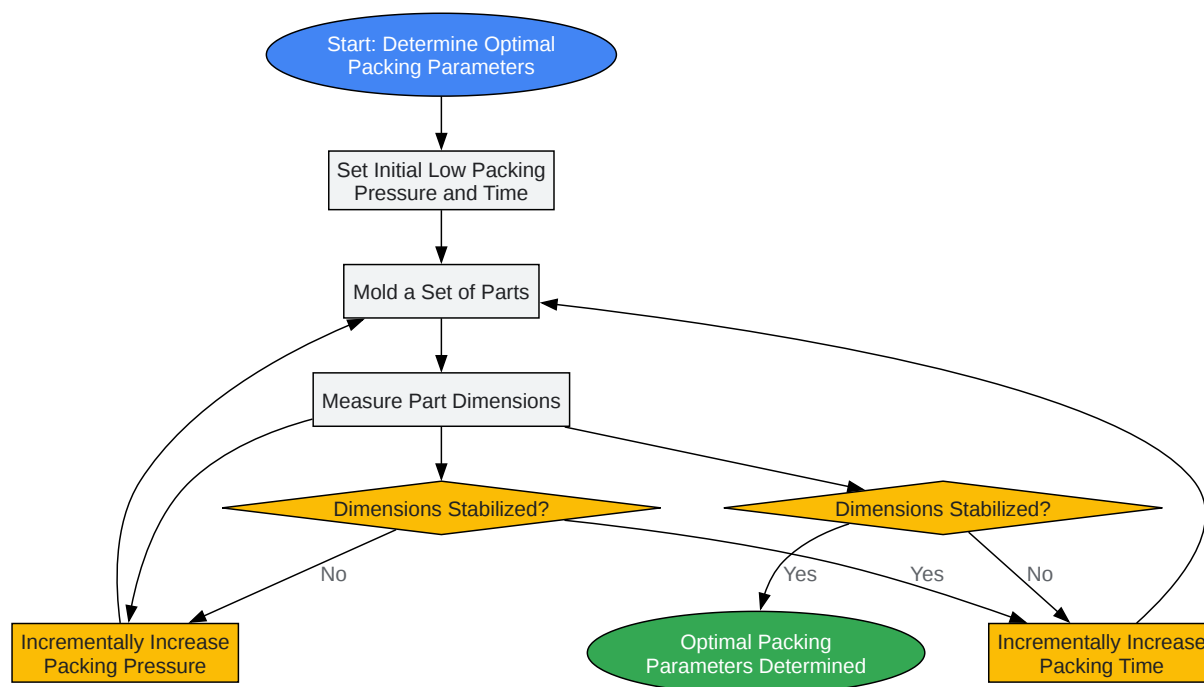
- Objective: To find the ideal packing pressure and time to minimize shrinkage for a specific part geometry.
- Equipment: Injection molding machine, calipers or other dimensional measurement tools.
- Procedure:
 1. Start with the recommended processing parameters for the **Tecoflex®** grade.
 2. Mold a set of parts at a low packing pressure and short packing time.
 3. Measure the critical dimensions of the parts after they have cooled to room temperature.
 4. Incrementally increase the packing pressure and mold another set of parts. Measure their dimensions.
 5. Continue increasing the packing pressure until the part dimensions no longer change significantly or molding defects (like flash) appear.
 6. Once the optimal packing pressure is determined, repeat the process by incrementally increasing the packing time to find the point at which the part dimensions stabilize.

Visualizations



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Caption: Troubleshooting workflow for excessive shrinkage.



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Caption: Experimental workflow for optimizing packing parameters.

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